molecular formula C6H6ClN3O2 B6265522 methyl 3-amino-6-chloropyridazine-4-carboxylate CAS No. 1784117-49-2

methyl 3-amino-6-chloropyridazine-4-carboxylate

Cat. No.: B6265522
CAS No.: 1784117-49-2
M. Wt: 187.58 g/mol
InChI Key: GKPKAXNMDLEJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the largest class of organic compounds. Their prevalence in nature, for instance in nucleic acids, vitamins, and alkaloids, has driven extensive research into their synthesis and properties. Pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms, represent a significant subclass of nitrogen-containing heterocycles. The unique electronic properties conferred by the two nitrogen atoms, such as their ability to act as hydrogen bond acceptors and modulate the electron density of the ring, make pyridazine (B1198779) derivatives attractive targets in medicinal chemistry and materials science.

Role of Pyridazines as Core Scaffolds in Advanced Organic Synthesis

The pyridazine ring serves as a versatile building block in organic synthesis. Its structure allows for functionalization at various positions, enabling the creation of diverse molecular architectures. The presence of the nitrogen atoms influences the reactivity of the ring, making it susceptible to a range of chemical transformations. This adaptability has established pyridazines as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The ability to introduce various substituents onto the pyridazine core allows for the fine-tuning of the physicochemical properties and biological activities of the resulting compounds.

Overview of Research Trajectories for Methyl 3-Amino-6-Chloropyridazine-4-Carboxylate and Related Pyridazine Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its constituent parts and closely related analogs provide insight into its potential applications. The 3-amino-6-chloropyridazine (B20888) core is a common starting material in the synthesis of various substituted pyridazines. For instance, the chlorine atom at the 6-position can be readily displaced by various nucleophiles, and the amino group at the 3-position can be acylated or otherwise modified. The methyl carboxylate group at the 4-position offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Research on analogous pyridazine-4-carboxylate derivatives has explored their potential as bioisosteres for other chemical groups in drug design, aiming to improve pharmacokinetic and pharmacodynamic properties. researchgate.netsemanticscholar.orgnih.gov The exploration of pyridazine derivatives in medicinal chemistry is broad, with studies investigating their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.gov The specific substitution pattern of this compound suggests its potential as a key intermediate for generating libraries of compounds for biological screening.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound and its closely related analogs.

PropertyThis compoundMethyl 6-amino-3-chloropyridazine-4-carboxylate3-Amino-6-chloropyridazine
CAS Number 1784117-49-2 accelachem.com1638764-77-8 dempochem.com5469-69-2 nih.gov
Molecular Formula C₆H₆ClN₃O₂ accelachem.comC₆H₆ClN₃O₂ dempochem.comC₄H₄ClN₃ nih.gov
Molecular Weight 187.58 g/mol accelachem.com187.58 g/mol dempochem.com129.55 g/mol nih.gov
Purity ≥95% accelachem.com≥98% dempochem.com97%

This data is based on information from chemical suppliers and may not represent experimentally verified values from peer-reviewed literature.

Synthesis and Reactivity of Related Compounds

The synthesis of the core 3-amino-6-chloropyridazine structure is a well-established process. A common method involves the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849). This reaction proceeds via nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by the amino group. The functionalization of this core, for example through the introduction of a carboxylate group, can be achieved through various synthetic routes.

The reactivity of the 3-amino-6-chloropyridazine scaffold is characterized by the distinct functionalities present on the ring. The chlorine atom at the 6-position is a good leaving group, making it susceptible to substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the use of this scaffold in creating diverse chemical libraries. The amino group at the 3-position can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for further structural modifications. The presence of the methyl carboxylate group in this compound introduces another reactive site. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784117-49-2

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 3-amino-6-chloropyridazine-4-carboxylate

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-4(7)9-10-5(3)8/h2H,1H3,(H2,8,10)

InChI Key

GKPKAXNMDLEJIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1N)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Amino 6 Chloropyridazine 4 Carboxylate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of methyl 3-amino-6-chloropyridazine-4-carboxylate. The primary disconnections for this target molecule involve the carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the methyl ester.

C-N Bond Disconnection: The most logical disconnection is the bond between the pyridazine (B1198779) ring at position C3 and the amino group. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the final step, where an amino group is introduced onto a halogenated precursor. This leads back to a key intermediate: methyl 3,6-dichloropyridazine-4-carboxylate.

C-O Bond Disconnection: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 3-amino-6-chloropyridazine-4-carboxylic acid. This suggests that the ester could be formed via a standard esterification reaction from the carboxylic acid.

Following the C-N disconnection strategy, the primary synthetic challenge shifts to the preparation of the key intermediate, methyl 3,6-dichloropyridazine-4-carboxylate. This precursor itself can be derived from simpler starting materials.

Precursor Synthesis Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. Key strategies involve the synthesis of halogenated pyridazine carboxylic acids and their subsequent conversion to ester derivatives.

The synthesis of chlorinated pyridazine carboxylic acids is a crucial first phase. These compounds serve as the foundational backbone for the target molecule. A common method involves the oxidation of a methyl group attached to a chlorinated pyridazine ring. For instance, 6-chloropyridazine-3-carboxylic acid can be prepared by the oxidation of 3-chloro-6-methyl pyridazine using a strong oxidizing agent like potassium permanganate (B83412) in a sulfuric acid medium. google.com This principle can be extended to synthesize the required 3,6-dichloropyridazine-4-carboxylic acid from a suitable methyl-substituted dichloropyridazine precursor.

Another versatile approach to pyridazine derivatives involves the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines, which is a classic method for forming the pyridazine ring itself. wikipedia.org By choosing appropriately substituted starting materials, one can construct a pyridazine ring that already contains the necessary functional groups or precursors to them.

Once the halogenated pyridazine carboxylic acid derivative is obtained, the next step is its conversion into a methyl ester. This is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Direct Synthesis Approaches

The final stage in the synthesis involves the introduction of the amino group onto the pyridazine ring. This is most effectively accomplished through amination reactions on the halogenated ester precursor.

The introduction of an amino group onto the halogenated pyridazine carboxylate is a critical transformation. This is achieved by reacting the precursor, methyl 3,6-dichloropyridazine-4-carboxylate, with an ammonia (B1221849) source. The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to ensure selective substitution and high yield. A well-documented related synthesis is the preparation of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) using aqueous ammonia, often under elevated temperature and pressure, sometimes enhanced by microwave irradiation. rsc.orggoogle.comgoogle.com

PrecursorReagentConditionsProductYieldReference
3,6-DichloropyridazineNH4OH120°C, 30 min, Microwave3-Amino-6-chloropyridazine87% rsc.org
3,6-DichloropyridazineAmmonia water30-180°C, 5-26 h3-Amino-6-chloropyridazine~90% google.com
3,6-DichloropyridazineAmmonia, Water-soluble polyether50-110°C3-Amino-6-chloropyridazineN/A google.com

This table presents data for the amination of a related pyridazine compound, illustrating typical conditions for the reaction.

The amination of the chlorinated pyridazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles. liberty.edu This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the chloro and carboxylate substituents on the ring.

The SNAr mechanism involves two main steps:

Nucleophilic Attack: The nucleophile (ammonia) attacks the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the attack is a key consideration. In pyridazine and related heterocycles like pyridine (B92270), nucleophilic attack is favored at the positions ortho and para (C2 and C4 in pyridine) to the ring nitrogen(s). stackexchange.comquora.com This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com In the case of methyl 3,6-dichloropyridazine-4-carboxylate, the C3 and C6 positions are activated by the ring nitrogens and the C4-ester group. The selective substitution at the C3 position over the C6 position can be influenced by steric and electronic factors, which may require careful optimization of reaction conditions to achieve the desired isomer.

Amination Reactions of Halogenated Pyridazine Carboxylates

Reaction Conditions and Solvent Effects

The selective amination of a dichloropyridazine precursor, typically methyl 3,6-dichloropyridazine-4-carboxylate, is a crucial step. This nucleophilic aromatic substitution (SNAr) reaction is highly sensitive to reaction conditions, including temperature, the nature of the base, and particularly the solvent system employed.

Commonly, the reaction is performed by treating the dichloropyridazine with an ammonia source, such as aqueous ammonia or liquid ammonia in an autoclave. The temperature for these reactions can vary widely, from 30°C to as high as 180°C, with reaction times ranging from a few hours to over 24 hours. The choice of solvent plays a pivotal role in the reaction's efficiency. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often favored as they can effectively solvate the transition state of the SNAr mechanism. More recent studies have explored the use of water as an environmentally benign solvent, which in some cases, has been shown to be the optimal reaction medium, leading to high yields. The solvent's ability to enhance the nucleophile's strength while accommodating the polar intermediates is key to achieving a high conversion rate.

The table below summarizes the effects of different solvents on a typical amination reaction of a chloropyridazine.

Regioselectivity Considerations in Amination

When starting with a precursor like methyl 3,6-dichloropyridazine-4-carboxylate, the two chlorine atoms at the C3 and C6 positions are electronically distinct, leading to preferential substitution. The regioselectivity of the amination reaction is governed by the electronic effects of the substituents on the pyridazine ring.

The pyridazine ring itself has nitrogen atoms that are electron-withdrawing. Furthermore, the methyl carboxylate group at the C4 position is a strong electron-withdrawing group. These groups exert their influence through both inductive and resonance effects, decreasing the electron density at specific positions on the ring and making them more susceptible to nucleophilic attack. The chlorine at the C3 position is ortho to the electron-withdrawing carboxylate group, while the chlorine at C6 is meta. The combined electron-withdrawing influence of the ring nitrogens and the C4-ester group makes the C3 position significantly more electron-deficient (more electrophilic) than the C6 position. Consequently, a nucleophile like ammonia will preferentially attack the C3 position. This outcome is often kinetically controlled, as the activation energy for the attack at the more electrophilic C3 carbon is lower.

Esterification Methods for Pyridazine Carboxylic Acids

The final step in the synthesis, or a preceding one, can be the formation of the methyl ester from the corresponding carboxylic acid (3-amino-6-chloropyridazine-4-carboxylic acid). Several standard esterification methods can be employed.

Fischer Esterification : This classic method involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. google.com The reaction is an equilibrium process, and the use of excess methanol helps to drive it towards the product side. truman.edu

Reaction with Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), to yield the methyl ester.

Use of Coupling Agents : For milder conditions, particularly if other functional groups in the molecule are sensitive to strong acids, coupling agents are used. Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be readily attacked by methanol. These reactions are often catalyzed by a base like 4-Dimethylaminopyridine (DMAP).

Catalytic Approaches in Pyridazine Synthesis

Catalysis, particularly using transition metals, offers powerful tools for both the construction and functionalization of the pyridazine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for Aryl Derivatives)

The chlorine atom on the this compound ring is a versatile handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions. jocpr.comresearchgate.net The Suzuki-Miyaura reaction is particularly effective for creating C-C bonds by coupling the chloropyridazine with an organoboron compound, typically an aryl or heteroaryl boronic acid. researchgate.net

This reaction allows for the introduction of a wide array of aryl substituents at the C6 position, generating a library of derivatives from a common intermediate. The key components of the reaction are the chloropyridazine substrate, the boronic acid, a palladium catalyst, and a base. The choice of ligand on the palladium catalyst can be crucial for reaction efficiency.

The table below outlines the typical components for a Suzuki-Miyaura cross-coupling reaction on a chloropyridazine substrate.

Other Metal-Catalyzed Processes for Pyridazine Ring Formation

Beyond functionalization, metal catalysts are also employed in the de novo synthesis of the pyridazine ring itself. These methods often involve cycloaddition reactions. A prominent example is the transition metal-catalyzed [2+2+2] cycloaddition, where two alkyne molecules and a nitrile molecule combine to form a pyridine ring. acs.orgrsc.org While this forms pyridines, related methodologies can be adapted for pyridazines.

More direct routes to pyridazines include:

Ruthenium-catalyzed reactions : In situ cyclization of alkyne diols using a ruthenium catalyst can form diketone intermediates, which upon reaction with hydrazine (B178648), yield the pyridazine ring. liberty.edu

Copper-catalyzed cyclizations : Copper(II) catalysts can promote the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to efficiently synthesize 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org

Palladium-catalyzed reactions : Palladium catalysts can be used in the reaction between phenyl rings with functional groups and internal alkynes to form pyridazine products. liberty.edu

Multi-Step Synthetic Sequences and Yield Optimization

The synthesis of this compound is inherently a multi-step process. A plausible synthetic pathway begins with a commercially available dichloropyridazine derivative.

Proposed Synthetic Sequence:

Esterification : Start with 3,6-dichloropyridazine-4-carboxylic acid and perform an esterification reaction using methanol and an acid catalyst (or other methods described in 2.3.2) to produce methyl 3,6-dichloropyridazine-4-carboxylate.

Regioselective Amination : Subject the resulting dichloro-ester to a selective amination reaction using an ammonia source under optimized conditions (as discussed in 2.3.1.2) to preferentially substitute the chlorine at the C3 position, yielding the target molecule, this compound.

Purity of Reagents : Using pure, dry starting materials is critical, especially in moisture-sensitive reactions like those involving coupling agents or in equilibrium-driven processes like Fischer esterification. truman.edu

Reaction Conditions : Systematically adjusting temperature, reaction time, and catalyst loading can significantly impact the yield and purity of the product at each stage. For the amination step, screening different solvents and bases is essential to minimize side reactions and drive the reaction to completion.

Purification : Efficient purification at each step is necessary to prevent impurities from interfering with subsequent reactions. Techniques like recrystallization or column chromatography must be optimized to maximize recovery of the desired intermediate.

Reactivity and Derivatization of Methyl 3 Amino 6 Chloropyridazine 4 Carboxylate

Chemical Transformations at the Amino Group

The amino group at the C3 position of the pyridazine (B1198779) ring is a key site for a variety of chemical modifications. Its reactivity is somewhat attenuated by the electron-deficient nature of the heterocyclic ring, yet it retains sufficient nucleophilicity to participate in a range of common transformations.

Amidation Reactions and Carboxamide Derivatives

The reaction of the amino group with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, leads to the formation of N-substituted carboxamides. These reactions typically proceed under standard amidation conditions.

Urea (B33335) and Thiourea (B124793) Formation

The amino group can react with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate.

Condensation Reactions with Carbonyl Compounds

Condensation of the primary amino group with aldehydes or ketones can furnish imine derivatives, commonly known as Schiff bases. These reactions are typically catalyzed by acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration.

Alkylation and Acylation Strategies

Beyond the formation of simple amides, the amino group can be subject to various alkylation and acylation strategies to introduce a wide array of substituents. Acylation is a common method to introduce acyl groups, while alkylation can be achieved using alkyl halides or via reductive amination.

Detailed experimental data for the aforementioned reactions (3.1.1 - 3.1.4) on methyl 3-amino-6-chloropyridazine-4-carboxylate are not extensively documented in publicly accessible scientific literature, precluding the creation of a specific data table for these transformations.

Chemical Transformations at the Chloro Group

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient pyridazine ring facilitates this reaction by stabilizing the intermediate Meisenheimer complex. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols)

A range of nucleophiles, including primary and secondary amines, as well as thiols, can displace the chloro group to form new carbon-nitrogen or carbon-sulfur bonds. The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and any steric hindrance.

While the general principles of pyridazine chemistry suggest a wide range of possible reactions for this compound, detailed, published research focusing specifically on the derivatization of this exact molecule is limited. The information presented is based on established reactivity patterns of similarly substituted heterocyclic systems. Further experimental studies are required to fully elucidate and document the specific reactivity and derivatization pathways for this compound.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

The chlorine atom at the C-6 position of the pyridazine ring is a suitable leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This strategy is fundamental for introducing aryl, heteroaryl, or alkynyl moieties at this position, significantly diversifying the molecular structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most efficient methods for forming C-C bonds by coupling an organic halide with an organoboron compound, typically a boronic acid or its ester. nih.govyonedalabs.com For derivatives of 3-amino-6-chloropyridazine (B20888), this reaction provides a direct route to 6-aryl or 6-heteroaryl pyridazines. researchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. nih.gov

The reaction conditions can be optimized by varying the palladium catalyst, ligand, base, and solvent system. Microwave irradiation has been shown to enhance reaction rates and yields for the Suzuki coupling of 3-amino-6-chloropyridazine. rsc.org The choice of base and solvent is crucial and can significantly impact the reaction's success. researchgate.net

Catalyst/LigandBaseSolventTemperatureYieldRef
Pd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80 °CFair to Low nih.gov
Pd(0) catalystBaseSolventN/A22-65% researchgate.net
Various Pd catalystsVarious basesDioxane150 °C (MW)63% researchgate.net

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, Sonogashira couplings of chloro-heterocycles can be achieved, often under more forcing conditions. wikipedia.org

For this compound, a Sonogashira reaction would introduce an alkynyl substituent at the C-6 position. Optimized conditions for related amino-bromo-pyridines involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) source (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF at elevated temperatures. semanticscholar.org Given the lower reactivity of the chloride, higher catalyst loadings or more specialized ligand systems may be necessary to achieve good yields.

Halogen Exchange Reactions

To enhance the reactivity of the C-6 position towards cross-coupling reactions, the chloro group can be converted to a more reactive bromo or iodo group. This transformation is commonly known as a halogen exchange or Finkelstein reaction. For aryl and heteroaryl halides, this exchange is often catalyzed by a copper(I) salt. mdma.chorganic-chemistry.org

The copper-catalyzed "aromatic Finkelstein reaction" provides a mild and general method for converting aryl bromides to aryl iodides and can be applied to heteroaromatic systems. researchgate.netnih.gov The reaction typically involves heating the chloro- or bromo-heterocycle with a source of iodide, such as sodium iodide (NaI), in the presence of a copper(I) catalyst (e.g., CuI) and often a diamine ligand in a solvent like dioxane. mdma.chorganic-chemistry.org By converting the 6-chloro derivative to a 6-iodo derivative, subsequent cross-coupling reactions like the Suzuki-Miyaura or Sonogashira can often proceed under milder conditions and with higher efficiency. mdma.ch

Chemical Transformations at the Ester Group

The methyl ester group at the C-4 position offers another site for molecular modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemistrysteps.com Base-catalyzed hydrolysis, also known as saponification, is commonly employed and is typically irreversible. chemistrysteps.com This transformation is usually achieved by treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) at room or elevated temperatures. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as amide bond formation. The hydrolysis of ester moieties on pyridazine rings is a known metabolic pathway for some biologically active compounds. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction allows for the conversion of the methyl ester of the title compound into other esters (e.g., ethyl, benzyl). The reaction is typically catalyzed by an acid or a base. In acid-catalyzed transesterification, the alcohol reactant is used in large excess to drive the equilibrium towards the desired product. Base-catalyzed transesterification is also effective, often using a catalytic amount of the alkoxide corresponding to the desired alcohol. While a standard transformation, specific documented examples for this compound are not prevalent in the literature, but the principles are widely applicable to this class of compounds.

The ester group can be converted into an amide, a functional group prevalent in many pharmaceuticals. This can be achieved through two primary routes. The first is direct aminolysis, where the ester is heated with an amine. This reaction can be slow and often requires high temperatures or microwave irradiation to proceed efficiently. nih.gov

A more common and versatile method is a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.3.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent. ucl.ac.uk A wide variety of coupling reagents are available, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). nih.govajchem-a.com This approach is highly efficient and allows for the synthesis of a broad range of amide derivatives under mild conditions. researchgate.net

Pyridazine Ring Functionalization and Modification

Beyond substitution at the C-6 position, the pyridazine ring itself can be further functionalized. The electron-deficient nature of the pyridazine ring makes it susceptible to certain types of reactions. researchgate.net The existing amino and carboxylate groups influence the regioselectivity of these transformations. For instance, electrophilic substitution on the ring, such as halogenation, can occur. The bromination of 3-amino-6-chloropyridazine has been shown to occur at the C-4 position. google.com

Additionally, C-H functionalization is a modern strategy for modifying heterocyclic cores. Radical-mediated C-H functionalization has been demonstrated on 3,6-dichloropyridazine (B152260), allowing for the introduction of new substituents. nih.gov Other potential modifications include nucleophilic aromatic substitution of other positions if appropriately activated, or ortho-metallation directed by one of the existing functional groups to introduce substituents at adjacent positions. researchgate.net

Regioselective Halogenation of the Pyridazine Core

Direct halogenation of this compound has not been extensively reported in the literature. However, the reactivity can be inferred from its close analogue, 3-amino-6-chloropyridazine. Electrophilic bromination of 3-amino-6-chloropyridazine has been shown to proceed with high regioselectivity, yielding 3-amino-4-bromo-6-chloropyridazine. synthical.comchemrxiv.org This outcome is directed by the powerful activating effect of the amino group at C3, which directs the incoming electrophile to the ortho position (C4).

In the case of this compound, the C4 position is already substituted with a methyl carboxylate group, thereby blocking this site from further substitution. The directing influence of the C3-amino group would then favor the other vacant ortho position (C2) or the para position (C6). However, the C6 position is already occupied by a chloro substituent. Therefore, electrophilic halogenation would most likely be directed to the C5 position. This position is meta to the amino group but is the least deactivated available position on the ring. The reaction would involve the attack of an electrophilic halogen species (e.g., Br⁺) on the pyridazine ring, followed by the restoration of aromaticity.

Table 1: Regioselective Bromination of 3-Amino-6-chloropyridazine

Starting Material Reagents Solvent Conditions Product Yield Reference
3-Amino-6-chloropyridazine Bromine, Sodium Bicarbonate Methanol Room temp, 16h 3-Amino-4-bromo-6-chloropyridazine 43% synthical.com
3-Amino-6-chloropyridazine Bromine, Sodium Bicarbonate Methanol 0 °C to Room temp, 16h 3-Amino-4-bromo-6-chloropyridazine 99% synthical.com
3-Amino-6-chloropyridazine Bromine Methanol / Isopropanol 20 °C, 20h 3-Amino-4-bromo-6-chloropyridazine N/A chemrxiv.org

Nitration and Reduction Strategies

The nitration of pyridazine rings, and pyridine (B92270) rings in general, is notoriously challenging due to the electron-deficient nature of the heterocycle and the protonation of the ring nitrogens under typical acidic nitrating conditions (e.g., HNO₃/H₂SO₄), which further deactivates the ring to electrophilic attack. rsc.org For the target molecule, the presence of two deactivating groups (chloro and carboxylate) would make direct nitration on the pyridazine core even more difficult.

However, the activating C3-amino group could potentially facilitate nitration. In related aminopyridine systems, nitration can be achieved, often ortho or para to the amino group. For instance, the nitration of 2-amino-5-bromopyridine (B118841) using nitric and sulfuric acid yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org Applying this precedent, if nitration of this compound were to occur on the ring, it would be expected to take place at the C5 position, which is ortho to the directing amino group. Alternative, milder nitration conditions, potentially avoiding strongly acidic media, might be required to prevent N-nitration at the amino group or complete lack of reaction. wikipedia.orgnih.gov

Should a nitro-derivative be successfully synthesized (e.g., methyl 3-amino-5-nitro-6-chloropyridazine-4-carboxylate), its subsequent reduction to an amino group is a well-established transformation. Several strategies are available for the reduction of nitroarenes and nitroheterocycles. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is often a clean and efficient method but can sometimes be sensitive to other functional groups, such as the chloro substituent, which could be subject to hydrogenolysis.

Metal-Acid Systems: A common and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. orgsyn.org The reduction of nitropyridines with zinc and ammonium (B1175870) chloride has also been reported. nih.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), offering a milder alternative to high-pressure hydrogenation.

Rearrangement Reactions

The pyridazine ring is a stable aromatic system and does not typically undergo skeletal rearrangement reactions under common laboratory conditions. While methods exist for ring transformations of other heterocycles into pyridazines, such as from pyridines, these represent synthetic pathways rather than rearrangements of a pre-formed pyridazine core. synthical.comchemrxiv.orgnih.govresearchgate.net

However, the substituents on the pyridazine ring, particularly the methyl carboxylate group, provide a handle for classical rearrangement reactions that modify the functional group. The most relevant of these are the Curtius and Hofmann rearrangements, which provide a synthetic route to convert a carboxylic acid or its corresponding amide into a primary amine. nih.govnih.govmasterorganicchemistry.com

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to an amine. rsc.orgwikipedia.orgorganic-chemistry.org The synthetic sequence for this compound would be:

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid (3-amino-6-chloropyridazine-4-carboxylic acid) under basic or acidic conditions.

Acyl Azide Formation: The carboxylic acid is then converted into an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide, or through one-pot methods using reagents like diphenylphosphoryl azide (DPPA). scispace.com

Rearrangement and Hydrolysis: The acyl azide is then heated in an inert solvent, where it rearranges to an isocyanate with the loss of nitrogen gas. Subsequent addition of water hydrolyzes the isocyanate to the corresponding primary amine, yielding 3,4-diamino-6-chloropyridazine.

Hofmann Rearrangement: This reaction converts a primary carboxamide into a primary amine with one fewer carbon atom using a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). nih.govresearchgate.net The sequence would involve:

Amide Formation: The starting methyl ester would first be converted into the primary amide (3-amino-6-chloropyridazine-4-carboxamide), typically by reaction with ammonia (B1221849).

Rearrangement: The resulting amide is then treated with an alkaline solution of bromine or another suitable oxidizing agent. This initiates a rearrangement to an isocyanate intermediate, which is then hydrolyzed in situ to the amine product, 3,4-diamino-6-chloropyridazine.

Both the Curtius and Hofmann rearrangements proceed with retention of the configuration of the migrating group and provide a reliable method for the conversion of the C4-carboxylate function into an amino group, thus offering a key derivatization strategy.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

¹H NMR: A proton NMR spectrum would be essential to identify the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). For methyl 3-amino-6-chloropyridazine-4-carboxylate, one would expect to observe signals corresponding to the amino (-NH₂) protons, the aromatic proton on the pyridazine (B1198779) ring, and the methyl (-CH₃) protons of the ester group. The precise chemical shifts would be influenced by the electron-withdrawing and donating effects of the substituent groups on the pyridazine ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl carbon, the carbonyl carbon of the ester, and the four carbons of the pyridazine ring. The chemical shifts of the ring carbons would provide insight into the electronic effects of the amino, chloro, and carboxylate substituents.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the compound's constitution, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity (typically over two to three bonds) between protons and carbons. It would be instrumental in confirming the substitution pattern on the pyridazine ring by showing correlations, for example, between the methyl protons and the carbonyl carbon, or between the aromatic proton and adjacent ring carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).

C-H stretching: For the aromatic and methyl groups, appearing just above and below 3000 cm⁻¹, respectively.

C=O stretching: A strong, sharp absorption band for the ester carbonyl group, typically in the range of 1700-1750 cm⁻¹.

C=N and C=C stretching: Absorptions for the pyridazine ring would be expected in the 1400-1650 cm⁻¹ region.

C-O stretching: For the ester linkage, usually found in the 1000-1300 cm⁻¹ range.

C-Cl stretching: Typically a band in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of molecular weight and elemental composition, and aiding in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (C₆H₆ClN₃O₂), confirming that the observed mass is consistent with the proposed structure and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. Analyzing the fragmentation pattern provides valuable information about the molecule's structure and the stability of its constituent parts. Likely fragmentation pathways for this compound could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or cleavage of the pyridazine ring.

Without access to peer-reviewed articles or public spectral databases containing this information, a more detailed, data-driven analysis of this compound cannot be provided at this time.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published X-ray crystallography data for the compound This compound .

Therefore, it is not possible to provide the detailed analysis of its solid-state structure as requested in the article outline. Information regarding its specific molecular conformation, precise bond parameters, and the nature of its intermolecular interactions (such as hydrogen or halogen bonding) is contingent upon experimental determination through single-crystal X-ray diffraction analysis, which does not appear to be publicly available at this time.

While crystallographic studies have been conducted on related pyridazine derivatives, this information cannot be extrapolated to accurately describe the unique structural characteristics of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations serve as a powerful tool to predict a molecule's properties from first principles. For a molecule like methyl 3-amino-6-chloropyridazine-4-carboxylate, DFT could elucidate various characteristics.

Geometric Optimization and Molecular StructureA fundamental step in computational analysis is geometric optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. This process would calculate key structural parameters for this compound, such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., N-N-C, C-C-Cl).

This information is crucial for understanding the molecule's shape and steric properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more easily excitable and more reactive.

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)DFT can simulate spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can help assign specific vibrational modes (stretching, bending) to observed experimental peaks.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation and assignment of experimental NMR spectra.

Thermodynamic Property PredictionsFrom the vibrational frequency calculations, it is possible to predict various thermodynamic properties at different temperatures, including:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs free energy (G)

These parameters are essential for predicting the spontaneity and energy changes of chemical reactions involving the molecule.

Molecular Electrostatic Potential (MEP) Surface AnalysisThe Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying:

Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack. For the title compound, these would likely be around the nitrogen and oxygen atoms.

Electron-poor regions (positive potential): Typically colored blue, these areas are susceptible to nucleophilic attack.

Neutral regions (zero potential): Typically colored green.

The MEP surface provides a comprehensive picture of a molecule's reactivity and intermolecular interaction sites.

Molecular Modeling and Dynamics

While quantum chemical calculations often focus on single, static molecules in a vacuum or with simplified solvent models, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in more complex environments (e.g., in solution or interacting with a biological target). Such studies could provide insights into the conformational flexibility of the methyl carboxylate group, its interactions with solvent molecules, and its potential binding modes within a protein active site. However, no specific molecular dynamics studies for this compound have been identified in the reviewed literature.

In Silico Studies of Biological Target Interactions (Mechanistic Focus)

In silico methods, particularly molecular docking and binding energy calculations, are powerful tools for predicting and analyzing the interactions between a small molecule and a biological target at the molecular level. While specific studies on this compound are not available, the extensive research on other pyridazine (B1198779) derivatives provides a framework for understanding its potential biological interactions. The pyridazine scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a variety of enzymes and receptors. lifechemicals.comnih.gov

1 Molecular Docking Simulations for Binding Mode Prediction with Enzymes/Receptors

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies on various pyridazine derivatives have revealed common binding motifs.

For instance, pyridine (B92270) carboxamide derivatives have been investigated as urease inhibitors, with docking studies revealing key interactions within the enzyme's active site. mdpi.com Similarly, pyridazine-3-carboxamides have been designed as selective agonists for the cannabinoid receptor 2 (CB2), and docking simulations were used to explain the interaction mode of these compounds. nih.gov In another study, chloropyrazine-tethered pyrimidine (B1678525) derivatives were docked against dihydrofolate reductase (DHFR), showing good binding affinity. researchgate.net

Based on these studies, it can be hypothesized that the functional groups of this compound would play distinct roles in binding to a hypothetical receptor:

The amino group and the pyridazine ring nitrogens can act as hydrogen bond donors and acceptors, respectively. nih.gov

The chlorine atom can participate in halogen bonding or hydrophobic interactions.

The methyl carboxylate group can form hydrogen bonds and participate in electrostatic interactions.

The pyridazine ring itself can engage in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov

The following table summarizes representative findings from docking studies of various pyridazine derivatives with different biological targets.

Target Enzyme/ReceptorPyridazine Derivative ClassKey Predicted Interactions
UreasePyridine CarboxamidesHydrogen bonding and coordination with active site metal ions. mdpi.com
Cannabinoid Receptor 2 (CB2)Pyridazine-3-carboxamidesHydrophobic interactions and hydrogen bonding with key residues. nih.gov
Dihydrofolate Reductase (DHFR)Chloropyrazine-tethered PyrimidinesHydrogen bonding with active site residues. researchgate.net
c-Jun N-terminal kinase 1 (JNK1)3,6-Disubstituted PyridazinesHydrogen bonding and hydrophobic interactions within the ATP-binding site. acs.org
E. coli MurB ProteinPhenylpyridazin-3(2H)-one DerivativesHydrogen bonding and hydrophobic interactions. citedrive.com

2 Binding Energy Calculations and Ligand-Target Interaction Profiling

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity between a ligand and its target. semanticscholar.org These calculations can help in ranking potential drug candidates and in understanding the energetic contributions of different types of interactions.

For a series of pyrazine (B50134) linked 2-aminobenzamides targeting histone deacetylases (HDACs), binding free energy calculations showed a significant correlation with in vitro inhibitory activities. semanticscholar.org These studies highlight the importance of both electrostatic and van der Waals interactions in determining binding affinity.

A hypothetical ligand-target interaction profile for this compound would likely involve a combination of the following, based on studies of similar compounds:

Hydrogen Bonding: The amino group and the ester carbonyl oxygen are prime candidates for forming hydrogen bonds with polar residues in a binding pocket. The nitrogen atoms of the pyridazine ring can also act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The chlorinated pyridazine ring can form favorable hydrophobic interactions with nonpolar amino acid residues.

π-Stacking: The aromatic pyridazine ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Mechanistic Insights into Biological Activity

Enzyme Inhibition Mechanisms

Derivatives of pyridazine (B1198779) and the structurally similar pyridine (B92270) have been explored as inhibitors of various enzymes, including kinases and oxidoreductases. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, mimicking the interactions of endogenous ligands within an enzyme's active site.

Elucidation of Inhibitor-Enzyme Interactions at the Active Site

While no crystal structures of methyl 3-amino-6-chloropyridazine-4-carboxylate complexed with a target enzyme are currently available, molecular docking studies on analogous compounds provide valuable predictive insights. For instance, studies on aminopyridine-based inhibitors have shown that the amino group can form critical hydrogen bonds with backbone carbonyls or acidic residues in the enzyme's active site. The pyridazine ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chlorine atom at the 6-position may occupy a hydrophobic pocket, while the methyl carboxylate at the 4-position could form additional hydrogen bonds or electrostatic interactions.

Potential Interactions of this compound in an Enzyme Active Site (Hypothetical)

Functional GroupPotential Interaction TypePotential Interacting Residues
Amino GroupHydrogen Bond DonorAsp, Glu, Backbone C=O
Pyridazine Ring N-atomsHydrogen Bond AcceptorSer, Thr, Asn, Gln
Pyridazine Ringπ-π StackingPhe, Tyr, Trp
Chloro GroupHydrophobic InteractionLeu, Val, Ile, Ala
Methyl CarboxylateHydrogen Bond AcceptorArg, Lys, His, Ser

Kinetic Studies for Understanding Inhibition Type (e.g., Competitive, Non-Competitive)

Kinetic studies are essential to determine the mode of enzyme inhibition. Although no specific kinetic data for this compound has been published, related aminopyridazine derivatives have been characterized as competitive inhibitors. In a competitive inhibition model, the inhibitor vies with the substrate for binding to the enzyme's active site. This is often the case when the inhibitor shares structural similarities with the natural substrate. Given the potential for this compound to mimic endogenous heterocyclic molecules, it is plausible that it could act as a competitive inhibitor for certain enzymes.

Receptor Binding Studies at the Molecular Level

The aminopyridazine core is also present in molecules that target various receptors, including G-protein coupled receptors (GPCRs). The specific arrangement of functional groups in this compound could allow it to fit into the binding pocket of a receptor and modulate its activity.

Characterization of Ligand-Receptor Recognition

Ligand-receptor recognition is a highly specific process governed by the complementary shapes and chemical properties of the ligand and the receptor's binding site. The amino group of this compound could act as a key pharmacophore, forming a salt bridge with an acidic residue in the receptor. The pyridazine ring could anchor the molecule within a hydrophobic pocket, while the chloro and methyl carboxylate groups could provide additional interactions that enhance binding affinity and selectivity.

Allosteric Modulation Mechanisms (if applicable)

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, which in turn alters the affinity and/or efficacy of the endogenous ligand. While there is no direct evidence to suggest that this compound acts as an allosteric modulator, this mechanism remains a possibility for this class of compounds and would require dedicated experimental investigation to confirm.

Cellular Pathway Modulation at the Molecular Level (from analogs)

The ultimate biological effect of a compound is determined by its ability to modulate cellular signaling pathways. Analogs of this compound have been shown to influence pathways involved in inflammation and cell proliferation. For example, some aminopyridine derivatives have been found to inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, which plays a central role in the inflammatory response. Inhibition of such a pathway at the molecular level could explain potential anti-inflammatory effects.

Further research, including enzymatic assays, receptor binding studies, and cell-based assays, is imperative to elucidate the precise molecular mechanisms underlying the biological activity of this compound.

Investigation of Molecular Targets and Downstream Signaling Events

Based on studies of analogous compounds, pyridazine derivatives can interact with a variety of molecular targets, most notably protein kinases. The pyridazine scaffold can serve as a bioisostere for other aromatic rings, such as phenyl or pyridine, and its unique electronic and steric properties can be tailored to fit into the ATP-binding pockets of kinases. nih.govnih.gov

For instance, 3,6-disubstituted imidazo[1,2-b]pyridazines, which share the 3-amino and 6-substituted pattern, have been identified as inhibitors of various eukaryotic kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.gov These kinases are involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Potential Molecular Targets of Pyridazine Derivatives and their Downstream Effects

Molecular Target FamilySpecific ExamplesPotential Downstream Signaling EventsTherapeutic Area
Protein KinasesDYRKs, CLKs, VEGFR-2Disruption of cell cycle progression, inhibition of angiogenesis, modulation of splicing factor phosphorylationOncology
Acetylcholinesterase (AChE)N/AIncreased acetylcholine (B1216132) levels in neuronal synapsesNeurodegenerative Diseases
Cannabinoid ReceptorsCB2Modulation of inflammatory pathwaysInflammatory Disorders

This table is illustrative and based on the activities of various pyridazine derivatives, not specifically this compound.

Mechanisms of Action in Cellular Processes (e.g., apoptosis, cell cycle arrest)

The inhibition of key molecular targets by pyridazine derivatives can lead to profound effects on cellular processes. For example, inhibition of kinases like DYRK1A can lead to cell cycle arrest and induction of apoptosis. The specific mechanism often depends on the cellular context and the specific kinase being inhibited.

Derivatives of 3-aminopyridazine (B1208633) have been shown to induce apoptosis in cancer cell lines. The pro-apoptotic effect is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases. While the direct effect of this compound on these processes has not been reported, the presence of the 3-amino group suggests that it could potentially engage in similar interactions.

Structure-Activity Relationships (SAR) for Mechanistic Elucidation

The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring. SAR studies on related compounds provide valuable insights into the key pharmacophoric features required for target binding and mechanistic action.

Correlating Structural Modifications with Changes in Biological Interaction Profile

SAR studies on 3-amino-6-aryl-pyridazines have revealed that the nature of the substituent at the 6-position significantly influences potency and selectivity. nih.gov For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives acting as AChE inhibitors, modifications at the C-6 position were well-tolerated and led to compounds with equivalent or slightly improved activity. nih.gov This suggests that the 6-position is a key site for pharmacomodulation. The presence of a chlorine atom at this position in this compound provides a handle for further synthetic modification to explore this aspect of the SAR.

The amino group at the 3-position is a common feature in many biologically active pyridazines and is often crucial for interaction with the target protein, typically through hydrogen bonding. blumberginstitute.org The methyl carboxylate at the 4-position is less common in the reported biologically active pyridazines, and its influence on the biological interaction profile would be a key area for future investigation. It could potentially act as a hydrogen bond acceptor or introduce steric constraints that influence the binding orientation.

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore model for a series of kinase inhibitors based on a fused heterocyclic system related to pyridazines identified several key features for binding. These typically include a hydrogen bond donor/acceptor pair, a hydrophobic region, and specific steric volumes. nih.gov

For pyridazine-based kinase inhibitors, the two adjacent nitrogen atoms of the pyridazine ring are often key hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. nih.gov The 3-amino group can serve as a crucial hydrogen bond donor. The substituents at other positions then occupy various pockets within the binding site, contributing to potency and selectivity.

Table 2: Key Pharmacophoric Features of Pyridazine Derivatives for Kinase Inhibition

Pharmacophoric FeatureCorresponding Structural Moiety in this compoundPotential Interaction with Target
Hydrogen Bond AcceptorPyridazine ring nitrogensInteraction with kinase hinge region
Hydrogen Bond Donor3-amino groupInteraction with amino acid residues in the active site
Hydrophobic/Steric Bulk6-chloro substituentOccupation of hydrophobic pockets
Hydrogen Bond Acceptor/Steric Bulk4-methyl carboxylate groupInteraction with solvent-exposed regions or specific sub-pockets

This table represents a hypothetical pharmacophore model based on known pyridazine kinase inhibitors.

Applications As a Synthetic Building Block in Heterocyclic Chemistry

Precursor for Advanced Pyridazine-Fused Heterocycles

Methyl 3-amino-6-chloropyridazine-4-carboxylate serves as a key starting material for the synthesis of various pyridazine-fused heterocyclic systems. The inherent reactivity of the amino and chloro groups allows for annulation reactions, leading to the formation of bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives. For instance, the related compound 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position, followed by further transformations to construct the fused pyridine (B92270) ring. mdpi.com This highlights the potential of the chloro group in this compound to be displaced by suitable nucleophiles in the initial step of a fused ring synthesis.

Furthermore, the amino group can participate in cyclization reactions. For example, in related 3-aminopyridazine (B1208633) systems, reactions with bifunctional reagents can lead to the formation of fused triazine or imidazole (B134444) rings. nih.gov While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity patterns of analogous compounds strongly suggest its utility in constructing a variety of fused systems, such as pyrazolopyridazines, triazolopyridazines, and imidazopyridazines.

A general strategy for the synthesis of such fused systems is depicted in the table below, illustrating the potential reaction pathways.

Fused Heterocycle TargetPotential ReagentReaction Type
PyrazolopyridazineHydrazine (B178648) derivativeCyclocondensation
TriazolopyridazineNitrous acid followed by azide (B81097)Diazotization and cyclization
Imidazopyridazineα-HaloketoneCondensation
Pyridopyridazine1,3-Dicarbonyl compoundAnnulation

Intermediate in the Synthesis of Complex Bioactive Scaffolds

The pyridazine (B1198779) core is a recognized pharmacophore present in numerous biologically active compounds. nih.gov this compound provides a valuable scaffold for the synthesis of novel molecules with potential therapeutic applications. The chloro substituent is particularly amenable to modification through cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.

A common and powerful method for this transformation is the Suzuki-Miyaura cross-coupling reaction. While many examples utilize the parent 3-amino-6-chloropyridazine (B20888), the same principle applies to the methyl carboxylate derivative. researchgate.net This reaction allows for the synthesis of 3-amino-6-arylpyridazine-4-carboxylates, which can serve as key intermediates for more complex drug-like molecules. researchgate.net The introduction of different aryl and heteroaryl moieties at the 6-position can significantly modulate the biological activity of the resulting compounds.

The amino group can also be functionalized to introduce further diversity. For example, acylation or reaction with isocyanates can lead to the formation of amide or urea (B33335) derivatives, respectively, which are common functionalities in bioactive molecules. nih.gov

The following table summarizes some of the key reactions used to elaborate the this compound scaffold for the synthesis of bioactive compounds.

Reaction TypeReagentResulting FunctionalityPotential Biological Relevance
Suzuki-Miyaura CouplingAryl/Heteroaryl boronic acid6-Aryl/Heteroaryl pyridazineModulation of receptor binding
Buchwald-Hartwig AminationAmine6-Amino pyridazine derivativeIntroduction of H-bond donors/acceptors
AcylationAcyl chloride/Anhydride3-Acylamino pyridazineModification of pharmacokinetic properties
Urea FormationIsocyanate3-Ureido pyridazineEnhanced protein-ligand interactions

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The diverse functionalities of this compound make it a promising candidate for participation in MCRs to rapidly generate libraries of complex heterocyclic compounds.

While specific MCRs involving this compound are not extensively reported, its functional groups suggest potential applications in known MCRs. For instance, the amino group could act as the amine component in Ugi or Passerini-type reactions. nih.gov An Ugi four-component reaction, for example, could potentially involve an aldehyde, an isocyanide, a carboxylic acid, and this compound to generate a complex peptide-like structure attached to the pyridazine core.

The development of novel MCRs involving this building block could provide a streamlined approach to synthesizing diverse chemical libraries for high-throughput screening in drug discovery programs. The potential for creating complex and diverse molecular architectures in a single, efficient step makes this an exciting area for future research.

Construction of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are an important class of compounds with applications in host-guest chemistry, catalysis, and materials science. mdpi.comnih.gov The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic site at the chlorinated carbon, makes it a potential building block for the synthesis of macrocyclic structures.

A plausible strategy for macrocyclization would involve a two-step process. First, the amino group could be reacted with a long-chain molecule containing two electrophilic sites. Subsequently, an intramolecular cyclization could occur via nucleophilic displacement of the chloride by a nucleophilic group at the other end of the appended chain. Alternatively, a high-dilution reaction between two equivalents of this compound and a suitable difunctional linker could lead to the formation of a symmetrical macrocycle.

While specific examples of macrocyclization using this particular pyridazine derivative are not prominent in the literature, the fundamental principles of macrocycle synthesis support its potential in this area. The rigidity of the pyridazine ring could also impart specific conformational properties to the resulting macrocycles.

Future Research Directions

Development of Novel and Greener Synthetic Routes

While classical methods for pyridazine (B1198779) synthesis exist, future research will likely focus on developing more efficient, sustainable, and economically viable routes to methyl 3-amino-6-chloropyridazine-4-carboxylate and its analogs. A key area of development is the move away from harsh reagents and multi-step procedures towards more elegant and environmentally friendly strategies.

Promising approaches include metal-free protocols, which offer a sustainable and cost-effective alternative to traditional metal-catalyzed reactions. organic-chemistry.org For instance, the inverse electron-demand aza-Diels-Alder reaction, which can form the pyridazine core under neutral conditions with high regioselectivity, presents a viable green synthetic pathway. organic-chemistry.org Research could adapt such reactions for the specific substitution pattern of the target compound. Further exploration of one-pot syntheses and multicomponent reactions will also be crucial. These methods improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. nih.gov The development of synthetic routes using water-soluble polyethers or other green solvents could further enhance the environmental friendliness of the production process. google.com

Key Research Objectives:

Metal-Free Catalysis: Investigating novel organocatalysts or reaction conditions that circumvent the need for heavy metals. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: Adapting synthetic steps to continuous flow reactors for improved safety, scalability, and product consistency.

Biocatalysis: Exploring enzymatic routes for the synthesis or modification of the pyridazine core, offering high selectivity and mild reaction conditions.

Advanced Mechanistic Studies of Reactivity

A thorough understanding of the reactivity of the this compound scaffold is essential for its effective utilization. The interplay between the electron-donating amino group and the electron-withdrawing chloro and carboxylate groups governs the molecule's chemical behavior.

Future studies should employ advanced spectroscopic and computational techniques to elucidate the mechanisms of its key reactions. For example, detailed kinetic and mechanistic investigations into nucleophilic aromatic substitution (SNAr) at the C6 position (the carbon bearing the chlorine atom) are warranted. mdpi.com Understanding how the reaction conditions and the nature of the nucleophile affect reaction rates and product distribution is critical for synthetic planning. The reactivity of other positions on the pyridazine ring should also be explored. mdpi.com Mechanistic studies, potentially involving the isolation of reaction intermediates, can provide deep insights into reaction pathways, such as addition-elimination processes. mdpi.com Computational modeling, including density functional theory (DFT) calculations, can complement experimental work by mapping reaction energy profiles and predicting the stability of intermediates and transition states.

Areas for Mechanistic Investigation:

Nucleophilic Aromatic Substitution: Detailed kinetic analysis of the displacement of the chloride atom by various nucleophiles. mdpi.com

Cross-Coupling Reactions: Elucidating the mechanisms of palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, at the C6 position. researchgate.net

Cyclization Reactions: Investigating intramolecular reactions involving the amino and carboxylate groups to form fused heterocyclic systems. ekb.eg

Photochemical Reactivity: Exploring the compound's behavior under photochemical conditions to uncover novel transformations.

Integration of Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.net These computational tools can significantly accelerate the design-synthesize-test cycle for new derivatives of this compound.

Machine learning models, trained on large datasets of chemical structures and their associated properties, can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, virtual derivatives. mdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. youtube.com Generative models can even design entirely new molecules based on the core scaffold, optimized for specific properties or to bind to a particular biological target. atomwise.com This approach can explore a vast chemical space that would be inaccessible through traditional methods alone. researchgate.net

Applications of Machine Learning:

Quantitative Structure-Activity Relationship (QSAR): Building predictive models that link structural features of derivatives to their biological activity. youtube.com

ADMET Prediction: Using ML algorithms to forecast pharmacokinetic and toxicity parameters early in the design phase. mdpi.com

De Novo Design: Employing generative adversarial networks (GANs) or recurrent neural networks (RNNs) to create novel pyridazine derivatives with desired property profiles.

Reaction Prediction: Developing algorithms to predict the outcomes and optimal conditions for synthetic reactions involving the pyridazine core.

Exploration of New Biological Target Interactions at a Molecular Level

The pyridazine ring is a recognized pharmacophore present in numerous therapeutic agents. nih.govnih.gov Derivatives of aminopyridine and aminopyridazine have shown a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, by interacting with various enzymes and receptors. rsc.orgnih.gov A key future direction is to identify and characterize novel biological targets for this compound and its derivatives at a molecular level.

High-throughput screening (HTS) of the compound against diverse panels of biological targets can uncover unexpected activities. Once a lead interaction is identified, detailed molecular-level studies are crucial. Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-resolution structures of the compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—that govern binding affinity and selectivity. nih.govmdpi.com Molecular docking and molecular dynamics simulations can further probe these interactions, explaining the structure-activity relationship (SAR) and guiding the design of more potent and selective analogs. mdpi.com The pyridazine nitrogen atoms, for example, are known to act as robust hydrogen bond acceptors, a feature that can be critical for drug-target interactions. nih.gov

Potential Biological Targets for Investigation:

Kinases: Many kinase inhibitors feature nitrogen-containing heterocycles.

G-protein-coupled receptors (GPCRs): A major class of drug targets where heterocyclic scaffolds often play a key role.

Ion Channels: Aminopyridines are known to block voltage-gated potassium channels. rsc.org

Metabolic Enzymes: Targeting enzymes involved in disease pathways, such as α-glucosidase or tyrosinase. rsc.org

Design and Synthesis of Functionalized Derivatives for Specific Research Applications

Beyond therapeutic applications, the this compound scaffold can be functionalized to create specialized molecular tools for chemical biology and other research fields. By strategically modifying the core structure, derivatives can be designed with specific properties for use as probes, labels, or diagnostic agents.

For example, attaching a fluorescent tag to the pyridazine core could create a molecular probe to visualize biological processes or to track the compound's distribution within cells. Incorporating a photoreactive group could lead to the development of photoaffinity labels for identifying the specific binding partners of the molecule in a complex biological system. Furthermore, conjugating the pyridazine derivative to amino acids or other biomolecules could enhance cell permeability, improve target selectivity, or create bioconjugates with novel functions. nih.gov The synthesis of such functionalized derivatives often involves multi-step sequences where the reactivity of the core scaffold is strategically exploited. nih.gov

Examples of Functionalized Derivatives:

Fluorescent Probes: Attaching fluorophores (e.g., fluorescein, rhodamine) to visualize cellular targets.

Biotinylated Derivatives: Incorporating a biotin (B1667282) tag for use in affinity purification and pull-down assays.

Chemical Probes: Designing derivatives with specific reactivity to label and identify target proteins or enzymes.

Metal Complexes: Using the pyridazine nitrogen and adjacent functional groups as ligands to create novel metal complexes with potential catalytic or imaging applications. nih.gov

Q & A

Q. What are the standard synthetic protocols for methyl 3-amino-6-chloropyridazine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach for analogous pyridazine derivatives includes:

Chlorination and carboxylation : Start with a pyridazine core, introduce chlorine at position 6 via electrophilic substitution, followed by carboxylation at position 4 using lithium hydroxide in THF/water .

Amination : Introduce the 3-amino group via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under inert atmospheres .
Key variables :

  • Temperature (e.g., 100°C for substitution reactions in anhydrous DMF) .
  • Catalyst selection (e.g., tetrakis(triphenylphosphine)palladium for cyano-group introduction) .
    Yield optimization : Use triethylamine as a base to stabilize intermediates and reduce side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to confirm substitution patterns (e.g., amino group at position 3, chlorine at position 6) .
  • Mass spectrometry : Verify molecular weight (172.57 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95% via GC) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-amino group be addressed?

Methodological Answer: Regioselectivity is influenced by:

Protecting groups : Temporarily block reactive sites (e.g., methyl ester at position 4) to direct amination to position 3 .

Catalyst design : Use palladium-XPhos systems to enhance selectivity in cross-coupling reactions .
Case study : In related compounds, substituting DMF with DMA increased amino-group incorporation by 20% due to improved solvation .

Q. What computational tools predict the compound’s reactivity and biological interactions?

Methodological Answer:

  • DFT calculations : Model electron density to identify reactive sites (e.g., electrophilic chlorine at position 6, nucleophilic amino group at position 3) .
  • Molecular docking : Screen against biological targets (e.g., enzymes in cancer pathways) using AutoDock Vina. Pyridazine derivatives show affinity for kinase domains due to planar aromaticity .
    Example : A derivative with a 3-amino group exhibited a docking score of −9.2 kcal/mol against EGFR kinase, suggesting therapeutic potential .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Control experiments : Compare batches using HPLC and 1H^1H-NMR to rule out impurities .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

  • Continuous flow reactors : Reduce reaction time and improve heat transfer for high-temperature steps (e.g., amination at 100°C) .
  • Solvent optimization : Replace dichloromethane with ethyl acetate to enhance solubility and reduce toxicity .
    Case study : Scaling a related pyridazine derivative from 1 g to 100 g reduced byproducts from 15% to 5% using automated temperature control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.